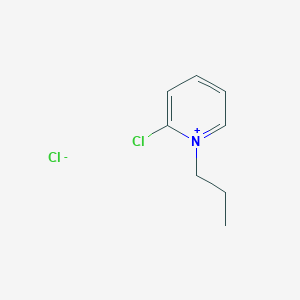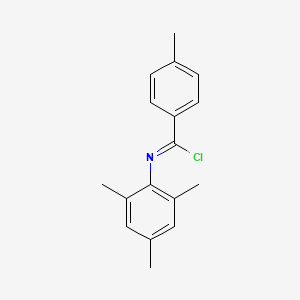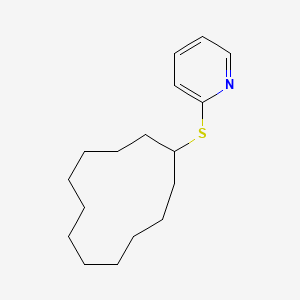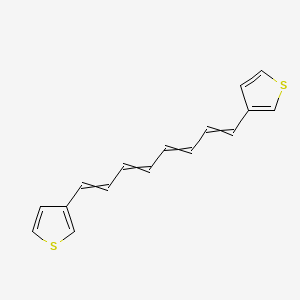![molecular formula C11H14O3 B14301614 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol CAS No. 111915-32-3](/img/structure/B14301614.png)
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol is an organic compound characterized by the presence of a phenol group substituted with a 2-[(prop-2-en-1-yl)oxy]ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol typically involves the reaction of 4-hydroxyphenol with 2-(prop-2-en-1-yloxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol has several scientific research applications:
Biology: Employed in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol involves its interaction with biological targets through covalent modification. The compound can be appended to a ligand or pharmacophore through its PEGylated amine linker, allowing for UV light-induced covalent modification of a biological target. This modification can lead to downstream applications via the alkyne tag, enabling the study of molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 2-methoxy-4-(prop-2-en-1-yl)phenol
- (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
Uniqueness
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol is unique due to its specific structural features, which allow for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and its potential for covalent modification of biological targets make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
111915-32-3 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-(2-prop-2-enoxyethoxy)phenol |
InChI |
InChI=1S/C11H14O3/c1-2-7-13-8-9-14-11-5-3-10(12)4-6-11/h2-6,12H,1,7-9H2 |
Clave InChI |
RCCPJSFOUNHORO-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCCOC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)

![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)






![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)

![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
